ZSTK474 - 475110-96-4

ZSTK474

Catalog Number: EVT-287838
CAS Number: 475110-96-4
Molecular Formula: C19H21F2N7O2
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ZSTK474 is a synthetic small molecule classified as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [ [], [], [], [] ] It plays a significant role in scientific research as a valuable tool for studying the PI3K signaling pathway, understanding its involvement in various cellular processes, and investigating its potential as a therapeutic target for diseases like cancer. [ [], [], [], [] ]

Molecular Structure Analysis

The molecular structure of ZSTK474 consists of a central s-triazine core with three substituents: * two morpholine rings* a 2-(difluoromethyl)-1H-benzo[d]imidazole moiety. [ [], [], [] ]

This specific arrangement is crucial for its interaction with the ATP-binding pocket of PI3K. [ [], [] ] Computer-aided molecular modeling studies have shown that ZSTK474 binds to the ATP-binding site of PI3K in a manner similar to ATP but distinct from LY294002, another known PI3K inhibitor. [ [], [], [] ]

Mechanism of Action

ZSTK474 acts as a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ). [ [], [] ] By occupying the ATP-binding site of PI3K, ZSTK474 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate, thus blocking the downstream signaling cascade crucial for various cellular processes like cell survival, proliferation, migration, and vesicle transport. [ [], [], [] ]

Its high specificity for PI3K, with minimal inhibition of other kinases, makes it a valuable tool for dissecting the intricacies of PI3K signaling. [ [], [] ] ZSTK474 has demonstrated stronger inhibitory activity against PI3K than LY294002, the most commonly used PI3K inhibitor. [ [], [] ]

Applications
  • Cancer Research: ZSTK474 has demonstrated potent antitumor activity in preclinical studies against a wide range of human cancer types, including lung, prostate, breast, leukemia, pancreatic, sarcoma, and glioblastoma. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] It inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis, making it a promising candidate for cancer therapy. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]
  • Immunology and Inflammation: ZSTK474 has shown suppressive effects on inflammatory responses in models of rheumatoid arthritis and allergic vasculitis. [ [], [], [] ] It inhibits the differentiation and activity of osteoclasts, reducing bone erosion, and also suppresses the migration of inflammatory cells. [ [], [], [] ]
  • Investigating PI3K Isoform Specificity: While ZSTK474 inhibits all four class I PI3K isoforms, its potency varies among them, with PI3Kδ being the most potently inhibited. [ [], [] ] This characteristic allows researchers to explore the distinct roles of each isoform in various cellular processes. [ [], [] ]
  • Overcoming Drug Resistance: Research using ZSTK474 has shed light on the mechanisms of drug resistance in cancer cells. [ [], [] ] Studies have shown that overexpression of insulin-like growth factor 1 receptor (IGF1R) can contribute to acquired resistance to ZSTK474, suggesting potential therapeutic strategies to overcome this resistance. [ [], [] ]
Future Directions
  • Clinical Development: Given its promising preclinical results, further investigation of ZSTK474 in clinical trials is warranted to establish its safety and efficacy in human patients with various cancers and inflammatory diseases. [ [], [] ]
  • Combination Therapies: Exploring combination therapies using ZSTK474 with other anticancer agents or targeted therapies holds potential for enhancing therapeutic efficacy and overcoming drug resistance. [ [], [], [], [], [] ]
  • Understanding Isoform-Specific Effects: While ZSTK474 is a pan-PI3K inhibitor, further research is needed to fully elucidate the individual contributions of each PI3K isoform to its observed effects and to develop more selective inhibitors for specific therapeutic applications. [ [], [] ]
  • Investigating Non-Cancer Applications: Given its anti-inflammatory effects, further exploration of ZSTK474 in models of autoimmune and inflammatory diseases, beyond rheumatoid arthritis and allergic vasculitis, could lead to novel therapeutic strategies for these conditions. [ [], [], [] ]
  • Elucidating Detailed Pharmacokinetic Properties: Further investigations into the physical and chemical properties of ZSTK474, such as its solubility, stability, and metabolic profile, will enhance our understanding of its pharmacokinetic behavior and guide its development as a potential therapeutic agent. [ [], [] ]

Properties

CAS Number

475110-96-4

Product Name

4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine

IUPAC Name

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

Molecular Formula

C19H21F2N7O2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2

InChI Key

HGVNLRPZOWWDKD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine
2-(difluoromethyl)-1-(4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl)-1H-benzimidazole
ZSTK474

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.